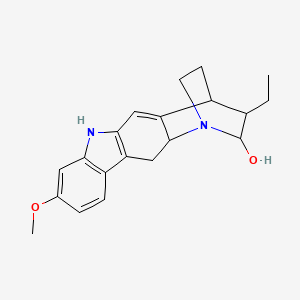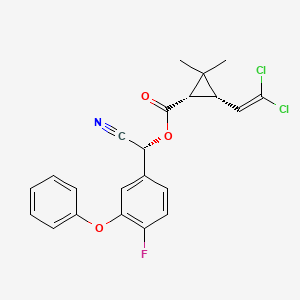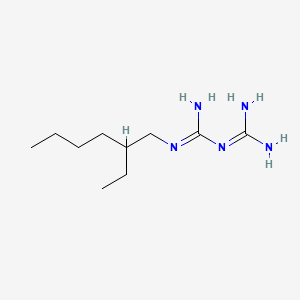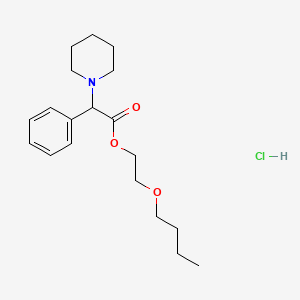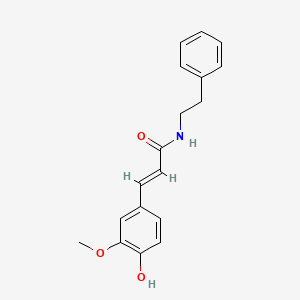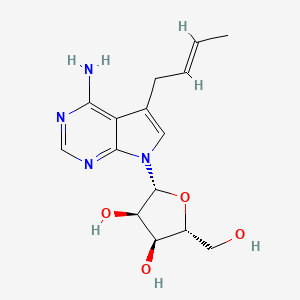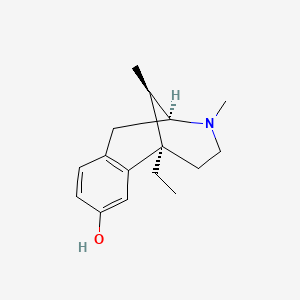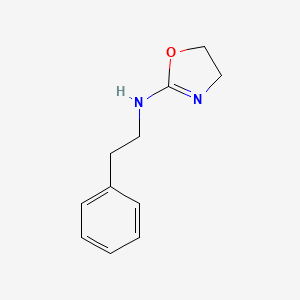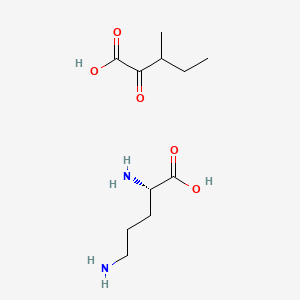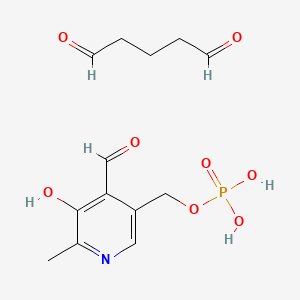
Hemoglobin glutamer-256 (human)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Hemoglobin glutamer-256 (human) is a polymerized form of human hemoglobin. It is designed to function as a blood substitute, providing oxygen-carrying capacity in situations where blood transfusions are not possible or practical. This compound is under investigation for its potential use in treating hemorrhagic shock and other conditions requiring rapid restoration of oxygen delivery .
Preparation Methods
Synthetic Routes and Reaction Conditions: The preparation of hemoglobin glutamer-256 (human) involves the polymerization of human hemoglobin. This process typically uses glutaraldehyde as a cross-linking agent to stabilize the hemoglobin molecules and prevent their dissociation into dimers, which can be toxic . The reaction conditions include controlled pH and temperature to ensure optimal polymerization and stability of the final product.
Industrial Production Methods: Industrial production of hemoglobin glutamer-256 (human) follows similar principles but on a larger scale. The process involves the extraction of hemoglobin from human blood, followed by purification and polymerization. The polymerized hemoglobin is then subjected to rigorous quality control measures to ensure its safety and efficacy for clinical use .
Chemical Reactions Analysis
Types of Reactions: Hemoglobin glutamer-256 (human) primarily undergoes oxidation and reduction reactions. These reactions are crucial for its function as an oxygen carrier.
Common Reagents and Conditions:
Oxidation: Involves the reaction with oxygen to form oxyhemoglobin.
Reduction: Involves the reaction with reducing agents to revert oxyhemoglobin back to deoxyhemoglobin.
Major Products Formed:
Oxyhemoglobin: Formed during the oxidation process.
Deoxyhemoglobin: Formed during the reduction process.
Scientific Research Applications
Hemoglobin glutamer-256 (human) has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study polymerization and cross-linking reactions.
Biology: Investigated for its role in oxygen transport and its interactions with various biological molecules.
Industry: Potential use in organ preservation solutions to improve oxygen delivery to transplanted organs.
Mechanism of Action
Hemoglobin glutamer-256 (human) functions by mimicking the oxygen-carrying capacity of natural hemoglobin. It binds to oxygen in the lungs and releases it in tissues where it is needed. The polymerization of hemoglobin molecules enhances their stability and prevents rapid breakdown, ensuring sustained oxygen delivery . The molecular targets include various tissues and organs that require oxygen for metabolic processes .
Comparison with Similar Compounds
Hemoglobin glutamer-250 (bovine): Another polymerized hemoglobin used as a blood substitute.
Diaspirin cross-linked hemoglobin: A hemoglobin-based oxygen carrier with similar applications.
Uniqueness: Hemoglobin glutamer-256 (human) is unique due to its human origin, which reduces the risk of immune reactions compared to bovine-derived hemoglobins. Its polymerized form also provides enhanced stability and oxygen-carrying capacity, making it a promising candidate for various medical applications .
Properties
Molecular Formula |
C13H18NO8P |
|---|---|
Molecular Weight |
347.26 g/mol |
IUPAC Name |
(4-formyl-5-hydroxy-6-methylpyridin-3-yl)methyl dihydrogen phosphate;pentanedial |
InChI |
InChI=1S/C8H10NO6P.C5H8O2/c1-5-8(11)7(3-10)6(2-9-5)4-15-16(12,13)14;6-4-2-1-3-5-7/h2-3,11H,4H2,1H3,(H2,12,13,14);4-5H,1-3H2 |
InChI Key |
SKKYPUWZZNPUMG-UHFFFAOYSA-N |
Canonical SMILES |
CC1=NC=C(C(=C1O)C=O)COP(=O)(O)O.C(CC=O)CC=O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



